1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine
Description
This compound features a triazolopyrimidine core fused with a phenyl group at position 3 and a piperazine moiety substituted with a 3-(trifluoromethyl)benzenesulfonyl group. The piperazine group enhances solubility and bioavailability through hydrogen bonding and ionic interactions, while the trifluoromethyl (-CF₃) substituent improves metabolic stability and lipophilicity, critical for membrane permeability . Piperazine derivatives are widely studied for their antiviral, anticancer, and receptor-modulating activities, making this compound a candidate for targeted therapeutic applications .
Properties
IUPAC Name |
3-phenyl-7-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N7O2S/c22-21(23,24)15-5-4-8-17(13-15)34(32,33)30-11-9-29(10-12-30)19-18-20(26-14-25-19)31(28-27-18)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKMBMZSZCJWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a triazolo[4,5-d]pyrimidine core have been reported to inhibit the activity of certain protein kinases
Mode of Action
It’s known that kinase inhibitors typically work by binding to the atp-binding pocket of the kinase, thereby preventing the transfer of a phosphate group to the substrate. This compound may interact with its targets in a similar manner, but further studies are needed to confirm this.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have shown significant inhibitory activity against various enzymes. The nature of these interactions is likely due to the ability of the triazolopyrimidine moiety to form hydrogen bonds and other non-covalent interactions with the active sites of enzymes.
Biological Activity
The compound 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine is a complex heterocyclic molecule that has attracted significant attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features a triazolopyrimidine core linked to a piperazine moiety with a trifluoromethyl-substituted benzenesulfonyl group. This unique structure is believed to contribute to its diverse biological activities.
Research indicates that compounds containing the triazolopyrimidine structure exhibit various mechanisms of action:
- Antimicrobial Activity : Triazolopyrimidine derivatives have shown significant antimicrobial properties against various pathogens by inhibiting bacterial growth and replication.
- Anticancer Activity : Studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. It has been shown to impact multiple cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production and inflammatory cell infiltration.
In Vitro Studies
Several studies have evaluated the biological activity of similar triazolopyrimidine derivatives:
-
Anticancer Efficacy :
- A study reported IC50 values for various triazolopyrimidine derivatives against MCF-7 cells ranging from 5.85 µM to 22.54 µM, indicating promising anticancer potential compared to standard chemotherapeutics like doxorubicin .
- Another investigation highlighted that compounds with structural similarities exhibited notable growth inhibition in A549 cells with IC50 values below 10 µM .
- Antimicrobial Activity :
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the efficacy and safety profiles of these compounds:
- Preliminary animal studies have indicated that certain triazolopyrimidine derivatives can significantly reduce tumor size in xenograft models while exhibiting minimal toxicity .
Data Table: Biological Activity Summary
Case Studies
-
Case Study on Anticancer Activity :
- A derivative of the triazolopyrimidine was tested against multiple human cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound .
- Case Study on Antimicrobial Efficacy :
Scientific Research Applications
Anticancer Activity
Research indicates that triazolo[4,5-d]pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest . The mechanism often involves the inhibition of specific kinases involved in cancer progression.
Antithrombotic Agents
Triazolo[4,5-d]pyrimidine derivatives have been identified as potential antithrombotic agents. They act as antagonists to P2Y receptors, which play a crucial role in platelet aggregation. This property is particularly relevant for developing treatments for conditions such as myocardial infarction and stroke .
Antimicrobial Activity
Recent studies suggest that compounds within this class possess antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Synthesis and Industrial Production
The synthesis of 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the triazolo-pyrimidine core through cyclization reactions.
- Introduction of the piperazine ring via nucleophilic substitution.
- Sulfonation to add the trifluoromethylbenzenesulfonyl group.
Optimization techniques such as high-throughput screening are employed to enhance yield and purity for industrial applications .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazolo[4,5-d]pyrimidines showed selective cytotoxicity against breast cancer cells. The compound was tested alongside standard chemotherapeutics and exhibited synergistic effects when combined with doxorubicin .
Case Study 2: Antithrombotic Potential
In preclinical trials reported by Circulation Research, a specific derivative was shown to significantly reduce thrombus formation in animal models without causing excessive bleeding, indicating a favorable safety profile for potential clinical use .
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural and Functional Analysis
The compound’s unique structure distinguishes it from other piperazine derivatives. Key comparison points include:
Key Findings:
Antiviral Activity : Piperazine derivatives with rigid cores (e.g., adamantane) exhibit potent antiviral activity (IC₅₀: 1.9–4.4 µM) but high cytotoxicity, limiting their therapeutic utility. The target compound’s trifluoromethyl group may reduce toxicity while retaining efficacy, though empirical data are needed .
Receptor Selectivity: Piperazine substituents critically influence receptor binding. For example, coumarin-piperazine derivatives achieve subnanomolar 5-HT1A affinity via optimized linkers and substituents .
Metabolic Stability : The -CF₃ group in the benzenesulfonyl moiety likely enhances metabolic stability compared to chloro or nitro substituents, which are prone to enzymatic degradation .
Toxicity Mitigation : Acylation of piperazine nitrogens or substitution with morpholine reduces cytotoxicity in influenza inhibitors, suggesting strategies to improve the target compound’s safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
